molecular formula C17H20O4 B161921 Strobilurin H CAS No. 129145-65-9

Strobilurin H

Cat. No. B161921
M. Wt: 288.34 g/mol
InChI Key: MTTZSOSUZLNSSO-PLJMREBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strobilurin H is a synthetic fungicide that belongs to the strobilurin class of fungicides. It has been widely used in agriculture to control various fungal diseases in crops such as wheat, rice, and corn. Strobilurin H has gained popularity due to its high efficacy, low toxicity, and long-lasting effect.

Scientific Research Applications

  • Agricultural Fungicide Applications : Strobilurins, including Strobilurin H, are crucial in agriculture as fungicides. They are used extensively in crops worldwide, with azoxystrobin being the most notable strobilurin fungicide. Their application ranges from controlling fungal pathogens in cereals, fruits, and vegetables to enhancing crop yield and quality (Bartlett et al., 2002).

  • Enhancing Plant Physiology : Apart from their anti-fungal properties, strobilurins also positively influence plant physiology. They have been shown to improve water use efficiency in plants like grapevines under certain conditions, and also enhance plant growth by increasing cell number in Arabidopsis leaves (Diaz-Espejo et al., 2012), (Van Dingenen et al., 2017).

  • Synthesis and Biological Activity of Derivatives : Research has been conducted on synthesizing new strobilurin derivatives, including those containing substituted pyrazole rings. These derivatives have demonstrated strong fungicidal activities against various pathogens, suggesting potential for further development as agrochemicals (Li et al., 2010).

  • Plant Metabolism and Degradation : Studies on plant metabolism of strobilurins have provided insights into how these fungicides are processed within plant systems. For instance, research on wheat cell suspension cultures showed differential metabolism rates for various strobilurins, influencing their efficacy and degradation pathways (Myung et al., 2013).

  • Resistance and Management Strategies : The emergence of resistance to strobilurins in pathogens like Erysiphe graminis (a wheat pathogen) has been documented. This resistance development necessitates careful management strategies to maintain the efficacy of these fungicides (Chin et al., 2001).

  • Environmental Impact and Bioremediation : Given the widespread use of strobilurins, their environmental impact, particularly in aquatic ecosystems, is an area of concern. Research into bioremediation techniques for strobilurin removal from ecosystems highlights the importance of managing these compounds' environmental footprint (Feng et al., 2020).

properties

CAS RN

129145-65-9

Product Name

Strobilurin H

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

methyl (2E,3Z,5E)-2-(methoxymethylidene)-6-(3-methoxyphenyl)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)7-5-8-14-9-6-10-15(11-14)20-3/h5-12H,1-4H3/b8-5+,13-7-,16-12+

InChI Key

MTTZSOSUZLNSSO-PLJMREBYSA-N

Isomeric SMILES

C/C(=C/C=C/C1=CC(=CC=C1)OC)/C(=C\OC)/C(=O)OC

SMILES

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC

Canonical SMILES

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC

synonyms

Strobilurin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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